molecular formula C14H17NO7 B190987 Dhurrin CAS No. 499-20-7

Dhurrin

Cat. No. B190987
CAS RN: 499-20-7
M. Wt: 311.29 g/mol
InChI Key: NVLTYOJHPBMILU-YOVYLDAJSA-N
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Scientific Research Applications

Dhurrin Synthesis and Regulation

Dhurrin, a cyanogenic glucoside, is primarily synthesized in sorghum (Sorghum bicolor). Its synthesis is regulated at the transcriptional level, influenced by plant age and nitrogen fertilization. In older plants, nitrogen application boosts dhurrin content, correlating with the activity of biosynthetic enzymes CYP79A1 and CYP71E1. These findings highlight the significant role of nitrogen and plant developmental stages in dhurrin synthesis (Busk & Møller, 2002).

Tissue Distribution in Sorghum

In Sorghum bicolor, dhurrin is exclusively located in the epidermal layers of the leaf blade, while enzymes for its catabolism are found in the mesophyll tissue. This spatial separation prevents large-scale hydrolysis of dhurrin under normal conditions, a critical factor in understanding its defensive role in plants (Kojima et al., 1979).

Engineering Plant Defense

Genetic engineering can transfer the pathway for dhurrin synthesis from Sorghum to other plants, like Arabidopsis thaliana. This bioengineering provides resistance against pests, such as the flea beetle, demonstrating the potential of dhurrin in plant defense strategies (Tattersall et al., 2001).

Biosynthesis in Sorghum Seedlings

Dhurrin synthesis in Sorghum bicolor seedlings is a rapid process post-germination. It constitutes a significant part of the dry weight in seedling shoots, suggesting its importance in early plant development. The distribution of dhurrin and its synthesizing enzyme system indicates their co-location within the same cells (Halkier & Møller, 1989).

Metabolon Formation

Dhurrin biosynthesis in Sorghum involves the formation of a metabolon, a complex of enzymes including CYP79A1, CYP71E1, and UGT85B1. This formation is crucial for efficient substrate channelling in the dhurrin synthesis pathway (Nielsen et al., 2008).

Genetic Control in Sorghum

Variation in leaf dhurrin content in Sorghum is influenced by both synthesis and catabolism genes. Genome-wide association studies reveal the significant roles of these genes in determining dhurrin content under different environmental conditions, such as nitrogen availability (Hayes et al., 2015).

Dhurrin and Water Limitation

Dhurrin plays a role in stress responses in Sorghum. Water limitation affects its concentration in plant tissues, with implications for both plant growth and stress tolerance. Understanding dhurrin's role in response to environmental stresses is crucial for crop management (Rosati et al., 2019).

Smart Agriculture Applications

Dhurrin's role in crop quality and development in Sorghum is significant. Metabolomic studies reveal insights into its turnover and functions, highlighting the impact of environmental factors on its concentration. This knowledge is essential for smart agriculture applications (Mandrone et al., 2021).

Dhurrin in Plant Growth and Stress Responses

Dhurrin not only acts as a defense compound but also influences plant growth and stress responses. Studies on acyanogenic mutants of Sorghum suggest that dhurrin is necessary for normal plant growth and may serve as an antioxidant (Sohail, 2019).

Safety And Hazards

Dhurrin can be harmful if swallowed and can cause harm to livestock when fed as fodder7. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye7.


properties

IUPAC Name

(2S)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLTYOJHPBMILU-YOVYLDAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198142
Record name Dhurrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dhurrin

CAS RN

499-20-7
Record name Dhurrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dhurrin
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dhurrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(β-D-glucopyranosyloxy)(4-hydroxyphenyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.163
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DHURRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5999IY65C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Dhurrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060471
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,920
Citations
CM Hayes, GB Burow, PJ Brown, C Thurber… - The Plant …, 2015 - Wiley Online Library
… Here, we dissect the genetic control of leaf dhurrin content through … dhurrin content was found in the sorghum conversion panel, with the Caudatum group exhibiting the highest dhurrin …
Number of citations: 52 acsess.onlinelibrary.wiley.com
T Laursen, J Borch, C Knudsen, K Bavishi, F Torta… - Science, 2016 - science.org
Metabolic highways may be orchestrated by the assembly of sequential enzymes into protein complexes, or metabolons, to facilitate efficient channeling of intermediates and to prevent …
Number of citations: 251 www.science.org
KA Nielsen, DB Tattersall, PR Jones, BL Møller - Phytochemistry, 2008 - Elsevier
… derived cyanogenic glucoside dhurrin in Sorghum bicolor is … Transgenic Arabidopsis thaliana plants that produced dhurrin … The lack of dhurrin formation upon co-expression of the two …
Number of citations: 156 www.sciencedirect.com
M Kojima, JE Poulton, SS Thayer, EE Conn - Plant Physiology, 1979 - academic.oup.com
… Dhurrin was located entirely in the epidermal layers of the … dhurrin ,-glucosidase and hydroxynitrile lyase, resided almost exclusively in the mesophyli tissue. The final enzyme of dhurrin …
Number of citations: 233 academic.oup.com
PK Busk, BL Møller - Plant physiology, 2002 - academic.oup.com
… dhurrin content, whereas in older plants, nitrogen application induces an increase. At all stages, the content of dhurrin … the rate-limiting step in dhurrin synthesis as has previously been …
Number of citations: 212 academic.oup.com
M Yadav, IK Singh, A Singh - Phytochemistry, 2023 - Elsevier
… Herein, we highlight recent updates on dhurrin distribution, biosynthesis, and catabolism … of dhurrin against various herbivores and opportunities to explore the utilization of dhurrin as a …
Number of citations: 2 www.sciencedirect.com
GR De Nicola, O Leoni, L Malaguti… - Journal of Agricultural …, 2011 - ACS Publications
… Given that dhurrin content is correlated with the biofumigant efficacy of the plants, a high dhurrin … In this paper, a new method for dhurrin analysis, based on methanol extraction and high-…
Number of citations: 45 pubs.acs.org
GF Nicollier, DF Pope… - Journal of Agricultural and …, 1983 - ACS Publications
… A13c NMR method is presented for distinguishing the epimers dhurrin and … dhurrin, a cyanogenic glycoside which breaks down to p-hydroxybenzaldehyde, HCN, and glucose. Dhurrin …
Number of citations: 85 pubs.acs.org
BA Halkier, BL Møller - Plant Physiology, 1989 - academic.oup.com
… The latter compound is convertedto dhurrin … of dhurrin and the dhurrin-synthesizing enzyme system in etiolated sorghum seedlings during germination. The tissue distribution of dhurrin …
Number of citations: 179 academic.oup.com
SE Tokpohozin, S Fischer, B Sacher… - Food and Chemical …, 2016 - Elsevier
… glucoside (dhurrin), up to 1375 ppm. In traditional sorghum malting and mashing, dhurrin is not … For significant dhurrin hydrolysis during mashing, optimizing dhurrinase synthesis during …
Number of citations: 35 www.sciencedirect.com

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